N-[(2-hydroxyquinolin-3-yl)methyl]-N-phenylbenzenesulfonamide
Description
N-[(2-hydroxyquinolin-3-yl)methyl]-N-phenylbenzenesulfonamide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the quinoline moiety, along with the sulfonamide group, makes this compound particularly interesting for its pharmacological properties.
Properties
IUPAC Name |
N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c25-22-18(15-17-9-7-8-14-21(17)23-22)16-24(19-10-3-1-4-11-19)28(26,27)20-12-5-2-6-13-20/h1-15H,16H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYEISWIGLVBRSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-hydroxyquinolin-3-yl)methyl]-N-phenylbenzenesulfonamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Pfitzinger reaction. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic conditions.
Introduction of the Hydroxy Group: The hydroxy group at the 2-position of the quinoline ring can be introduced through hydroxylation reactions using reagents such as hydrogen peroxide or peracids.
Sulfonamide Formation: The final step involves the reaction of the hydroxyquinoline derivative with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine to form the sulfonamide linkage.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and green chemistry principles can also be integrated to make the process more sustainable.
Types of Reactions:
Oxidation: The hydroxy group in the quinoline ring can undergo oxidation to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines, thiols.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of corrosion inhibitors and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N-[(2-hydroxyquinolin-3-yl)methyl]-N-phenylbenzenesulfonamide involves its interaction with various molecular targets. The quinoline moiety can intercalate with DNA, disrupting the replication process in cancer cells. The sulfonamide group can inhibit enzymes such as carbonic anhydrase, leading to a decrease in cellular proliferation. Additionally, the compound can chelate metal ions, affecting metalloprotein functions.
Comparison with Similar Compounds
- N-[(2-hydroxyquinolin-3-yl)methyl]-N-methylbenzenesulfonamide
- N-[(2-hydroxyquinolin-3-yl)methyl]-N-phenylbenzamide
- 3-acetylquinoline derivatives
Comparison: N-[(2-hydroxyquinolin-3-yl)methyl]-N-phenylbenzenesulfonamide is unique due to the presence of both the quinoline and sulfonamide groups, which confer distinct biological activities. Compared to similar compounds, it exhibits a broader range of pharmacological effects, making it a versatile candidate for drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
